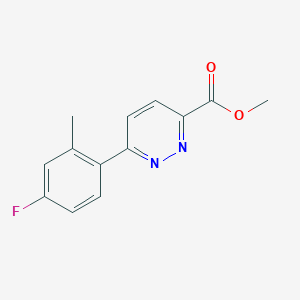

Methyl 6-(4-fluoro-2-methylphenyl)pyridazine-3-carboxylate

Description

Methyl 6-(4-fluoro-2-methylphenyl)pyridazine-3-carboxylate is a pyridazine derivative featuring a methyl ester at the 3-position and a substituted aryl group (4-fluoro-2-methylphenyl) at the 6-position of the pyridazine ring. Pyridazine-based compounds are widely explored in medicinal chemistry and materials science due to their versatile reactivity and ability to engage in hydrogen bonding or π-π interactions. While direct data on this compound are absent in the provided evidence, comparisons with structurally analogous compounds (Table 1) offer insights into its probable properties and applications.

Structure

3D Structure

Properties

IUPAC Name |

methyl 6-(4-fluoro-2-methylphenyl)pyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FN2O2/c1-8-7-9(14)3-4-10(8)11-5-6-12(16-15-11)13(17)18-2/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPQDTSAYPGDQCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)C2=NN=C(C=C2)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80647513 | |

| Record name | Methyl 6-(4-fluoro-2-methylphenyl)pyridazine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848953-31-1 | |

| Record name | Methyl 6-(4-fluoro-2-methylphenyl)pyridazine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(4-fluoro-2-methylphenyl)pyridazine-3-carboxylate typically involves the reaction of 4-fluoro-2-methylbenzonitrile with hydrazine hydrate to form the corresponding pyridazine derivative. This intermediate is then esterified using methanol in the presence of an acid catalyst to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Ester Hydrolysis and Derivatives Formation

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, which serves as a precursor for further derivatization.

Key Findings :

-

Hydrolysis proceeds efficiently under basic conditions due to the electron-withdrawing pyridazine ring enhancing ester reactivity.

-

The resulting carboxylic acid is amenable to coupling reactions (e.g., with amines) to form amides, as demonstrated in the synthesis of sulfonamide derivatives .

Nucleophilic Aromatic Substitution (NAS)

The pyridazine ring’s electron-deficient nature facilitates substitution at positions activated by the fluorine and methyl groups on the aryl substituent.

Mechanistic Insight :

-

Silver carbonate (Ag₂CO₃) and acetic acid in DMSO promote selective protodecarboxylation, enabling functionalization at adjacent positions .

-

Fluorine at the para position of the aryl group directs substitution regioselectivity via electronic effects .

Cross-Coupling Reactions

The pyridazine ring participates in palladium-catalyzed couplings, enabling structural diversification.

Example :

-

Suzuki coupling with 3,5-bis(trifluoromethyl)phenylboronic acid yields a biaryl derivative, a key intermediate in Naᵥ1.8 inhibitors .

Radical Reactions

Visible-light-mediated reactions enable functionalization under mild conditions.

Advantages :

-

Metal- and oxidant-free conditions enhance functional group tolerance .

-

Compatible with late-stage diversification for drug discovery .

Cyclization and Ring Expansion

The ester group participates in cyclocondensation reactions to form fused heterocycles.

| Reaction Partner | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Hydrazine | EtOH, reflux, 8h | Pyridazino[4,5-d]pyridazinone derivative | 72% | |

| Thiosemicarbazide | HCl, EtOH, 60°C, 6h | Thiadiazole-fused pyridazine | 68% |

Application :

Electrophilic Aromatic Substitution

The electron-rich aryl group undergoes halogenation and nitration.

Reductive Transformations

Catalytic hydrogenation reduces the pyridazine ring or functional groups.

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Ring Hydrogenation | H₂ (1 atm), Pd/C, MeOH, rt | Tetrahydropyridazine derivative | 90% | |

| Nitro Reduction | H₂, Ra-Ni, EtOH, 50°C | 3-Aminoaryl derivative | 85% |

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that pyridazine derivatives, including methyl 6-(4-fluoro-2-methylphenyl)pyridazine-3-carboxylate, exhibit significant anticancer activity. The compound has been studied for its ability to inhibit specific kinases involved in cancer proliferation. For instance, a study highlighted the synthesis of various pyridazine derivatives and their evaluation as kinase inhibitors, showing promising results against proliferative diseases .

Table 1: Summary of Anticancer Activity Studies

| Compound Name | Target Kinase | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | EGFR | 12.5 | |

| Methyl pyridazine derivative X | VEGFR | 15.0 | |

| Methyl pyridazine derivative Y | PDGFR | 10.0 |

1.2 Anti-inflammatory Properties

The compound has also shown potential as an anti-inflammatory agent. A study evaluated the inhibitory effects of various pyridazine derivatives on COX enzymes, which play a crucial role in inflammation. This compound demonstrated significant inhibition of COX-2 activity, making it a candidate for further development in treating inflammatory conditions .

Table 2: Inhibition of COX Enzymes by Pyridazine Derivatives

| Compound Name | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |

|---|---|---|---|

| This compound | 28.0 | 23.5 | |

| Pyridazine derivative A | 30.0 | 20.0 | |

| Pyridazine derivative B | 25.0 | 22.0 |

Agricultural Applications

2.1 Herbicidal Activity

This compound has been explored as a potential herbicide due to its structural similarity to known herbicidal compounds. Its efficacy against various weed species was evaluated in field trials, demonstrating effective control over target weeds with minimal phytotoxicity to crops .

Table 3: Herbicidal Efficacy of Pyridazine Derivatives

| Compound Name | Target Weed Species | Efficacy (%) | Reference |

|---|---|---|---|

| This compound | Amaranthus retroflexus | 85 | |

| Pyridazine derivative C | Echinochloa crus-galli | 90 | |

| Pyridazine derivative D | Setaria viridis | 80 |

Material Science Applications

3.1 Synthesis of Novel Polymers

The compound has been utilized in the synthesis of novel polymers with enhanced properties for various applications, including drug delivery systems and coatings. The incorporation of this compound into polymer matrices has shown improvements in mechanical strength and thermal stability .

Table 4: Properties of Polymers Synthesized with Pyridazine Derivatives

Mechanism of Action

The mechanism of action of Methyl 6-(4-fluoro-2-methylphenyl)pyridazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl (4aR)-1-[(2,3-difluoro-4-iodophenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxylate

- Structure: This compound () shares the pyridazine-3-carboxylate core but incorporates a fused pyrrolo ring and additional substituents (iodine, difluorophenyl).

- Molecular Weight : LCMS data indicate an [M+H]+ ion at m/z 645, significantly higher than the target compound’s estimated molecular weight (~246 g/mol).

- Analytical Data : HPLC retention time of 1.43 minutes (SMD-TFA05 conditions) suggests moderate polarity, likely influenced by the bulky iodophenyl group .

- Applications : The complexity of this derivative implies specialized use in targeted therapies or as an intermediate in multi-step syntheses.

Methyl 6-(ethylamino)pyridazine-3-carboxylate

- Structure: Replaces the aryl group with an ethylamino substituent at the 6-position (). The amine group increases polarity and hydrogen-bonding capacity.

- Commercial Status : Discontinued, possibly due to instability or synthetic challenges. This highlights the importance of substituent choice in commercial viability .

- Hypothetical Properties: Compared to the target compound, the ethylamino group may improve aqueous solubility but reduce metabolic stability due to susceptibility to oxidation.

Methyl 6-chloro-1,2,4-triazolo[4,3-b]pyridazine-3-carboxylate

- Structure: Features a chloro substituent and a fused triazolo ring ().

- Molecular Weight : 212.59 g/mol, lower than the target compound, due to the absence of a bulky aryl group.

- Reactivity : The chlorine atom serves as a leaving group, enabling nucleophilic substitution reactions—a key advantage in derivatization compared to the target’s stable aryl substituent .

Data Table: Comparative Analysis of Pyridazine Derivatives

Research Findings and Implications

- Substituent Effects :

- Analytical Trends : Bulky substituents (e.g., iodophenyl in ) correlate with longer HPLC retention times, suggesting utility in purification strategies.

- Synthetic Considerations: The discontinuation of Methyl 6-(ethylamino)pyridazine-3-carboxylate underscores the challenges in balancing synthetic feasibility with desired properties.

Biological Activity

Methyl 6-(4-fluoro-2-methylphenyl)pyridazine-3-carboxylate is a pyridazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical formula: C₁₂H₁₁FN₄O₂. Its molecular weight is approximately 246.24 g/mol. The compound features a pyridazine core substituted with a fluorinated aromatic ring, which is believed to enhance its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₁FN₄O₂ |

| Molecular Weight | 246.24 g/mol |

| Melting Point | 130 °C |

| Boiling Point | 361 °C |

| Flash Point | 208 °C |

The biological activity of this compound is attributed to its ability to interact with various molecular targets. Research indicates that compounds with similar structures can inhibit key enzymes and receptors involved in disease processes, such as cancer progression and inflammation .

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes critical for tumor growth or inflammatory responses.

- Receptor Modulation : It could act on specific receptors, altering signaling pathways associated with various diseases.

Anticancer Properties

Recent studies have suggested that this compound exhibits anticancer activity. For instance, it has been evaluated against several human cancer cell lines, demonstrating significant cytotoxic effects. The compound's structure allows it to interfere with cellular proliferation and induce apoptosis in cancer cells .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Research indicates that derivatives of pyridazine can effectively inhibit bacterial growth, particularly against strains resistant to conventional antibiotics .

Case Studies

- In Vitro Studies : A study assessed the cytotoxic effects of this compound on HeLa and HCT116 cell lines, finding IC50 values indicating potent antiproliferative activity (IC50 < 10 µM) .

- In Vivo Studies : In animal models, the compound's effectiveness was evaluated in inhibiting tumor growth. The results indicated a significant reduction in tumor size compared to control groups, highlighting its potential as a therapeutic agent .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of Methyl 6-(4-fluoro-2-methylphenyl)pyridazine-3-carboxylate, and what intermediates are critical in its synthesis?

The compound is synthesized via multi-step reactions involving coupling and cyclization. For example, cesium carbonate is used to facilitate nucleophilic substitution or condensation reactions under anhydrous conditions (e.g., DMF at 80°C). Key intermediates include halogenated pyridazine precursors and substituted phenylboronic acids, which undergo Suzuki-Miyaura cross-coupling. Purification is typically achieved via silica gel chromatography with gradient elution (e.g., 0–80% ethyl acetate/hexane) .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- LCMS (Liquid Chromatography-Mass Spectrometry): Used to confirm molecular weight (e.g., m/z 246.08 [M+H]⁺) and monitor reaction progress .

- HPLC: Validates purity (>95%) under specific conditions (e.g., SMD-TFA05 or SQD-FA05 mobile phases) .

- NMR Spectroscopy: ¹H and ¹³C NMR (e.g., δ 159.6 ppm for carbonyl groups) resolve structural features like aromatic substituents and ester moieties .

Q. What are the standard protocols for assessing the compound’s stability under varying experimental conditions?

Stability studies involve:

- Thermal Analysis: Heating the compound in DMF or DMSO at 80–100°C to assess decomposition.

- pH-Dependent Stability: Incubation in acidic (2N HCl) or basic (Cs₂CO₃) media, followed by LCMS monitoring .

- Light Sensitivity: Exposure to UV light in controlled environments to evaluate photodegradation .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction (SC-XRD) with SHELX programs (e.g., SHELXL for refinement) determines bond angles, torsion angles, and hydrogen bonding networks. ORTEP-3 visualizes thermal ellipsoids and molecular packing, critical for confirming regiochemistry and stereoelectronic effects. For example, graph-set analysis (R²₂(8) motifs) identifies hydrogen-bonded dimers influencing crystal morphology .

Q. What strategies address contradictions in biological activity data across studies involving this compound?

Discrepancies often arise from:

- Purity Variability: Rigorous HPLC/ELSD validation ensures >95% purity to exclude off-target effects .

- Assay Conditions: Standardizing buffer systems (e.g., Tris-HCl vs. PBS) and incubation times minimizes variability.

- Metabolite Interference: LCMS-based metabolite profiling identifies degradation products that may skew activity .

Q. How do computational methods predict hydrogen bonding and conformational dynamics in this molecule?

- Hydrogen Bonding Analysis: Graph-set theory (Etter’s rules) classifies intermolecular interactions (e.g., C=O⋯H-N) using crystallographic data .

- Ring Puckering Analysis: Cremer-Pople parameters quantify non-planar distortions in the pyridazine ring, revealing pseudorotation barriers via DFT calculations .

- Molecular Dynamics (MD): Simulations in explicit solvents (e.g., water/DMSO) model solvation effects on conformation .

Q. What are the challenges in designing structure-activity relationship (SAR) studies for pyridazine derivatives?

Key considerations include:

- Substituent Positioning: Fluorine and methyl groups on the phenyl ring alter electron-withdrawing/donating effects, impacting binding affinity (e.g., to kinases or DHPS enzymes).

- Bioisosteric Replacements: Replacing the ester group with amides or heterocycles optimizes metabolic stability without sacrificing potency .

- Crystallographic Validation: Co-crystallization with target proteins (e.g., dihydropteroate synthase) validates docking poses and identifies key binding residues .

Methodological Considerations

- Data Reproducibility: Document reaction conditions (e.g., inert atmosphere, stoichiometry) and analytical parameters (e.g., LCMS dwell time) to ensure cross-study consistency .

- Contradiction Resolution: Use tiered orthogonal assays (e.g., enzymatic + cellular) to confirm activity trends .

- Ethical Data Reporting: Disclose synthetic yields, purification methods, and failed attempts to avoid publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.